4-Chloro-L-phenylalanine Hydrochloride
Overview
Description
4-Chloro-L-phenylalanine Hydrochloride is a non-proteinogenic amino acid derivative. It is a modified form of L-phenylalanine, where a chlorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its role as an inhibitor of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-L-phenylalanine Hydrochloride, also known as 4-Chloro-L-phenylalanine HCl or L-PCPA, are the two isoforms of tryptophan hydroxylase (TPH1 and TPH2) . Tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin .
Mode of Action
4-Chloro-L-phenylalanine HCl acts as a non-specific antagonist of both isoforms of tryptophan hydroxylase . By inhibiting these enzymes, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin .
Biochemical Pathways
The compound primarily affects the serotonin biosynthesis pathway . By inhibiting tryptophan hydroxylase, it prevents the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor of serotonin . This results in a decrease in serotonin levels .
Result of Action
The primary result of the action of 4-Chloro-L-phenylalanine HCl is a decrease in serotonin levels . This can have various effects depending on the specific physiological context. For example, it has been used to induce insomnia in rat models , and to study its behavioral and electrographic effects on epileptic senegalese baboon .
Biochemical Analysis
Biochemical Properties
4-Chloro-L-phenylalanine Hydrochloride acts as a non-specific antagonist of both isoforms of tryptophan hydroxylase (TPH1 and TPH2) . Tryptophan hydroxylase is a rate-limiting enzyme in the synthesis of serotonin . By inhibiting this enzyme, this compound can reduce the levels of serotonin in the brain .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on serotonin synthesis. Serotonin is a key neurotransmitter that influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting serotonin synthesis, this compound can potentially influence these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme tryptophan hydroxylase. It acts as a non-specific antagonist of both isoforms of this enzyme, TPH1 and TPH2 . This interaction inhibits the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the synthesis of serotonin .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard storage conditions .
Dosage Effects in Animal Models
It has been used to induce serotonin depletion in rats .
Metabolic Pathways
This compound is involved in the metabolic pathway of serotonin synthesis. It interacts with the enzyme tryptophan hydroxylase, inhibiting the conversion of tryptophan to 5-hydroxytryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-L-phenylalanine Hydrochloride typically involves the chlorination of L-phenylalanine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization to obtain the desired product in high purity. The process is optimized for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-L-phenylalanine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The amino and carboxyl groups can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the amino group.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using NaOH can yield 4-hydroxy-L-phenylalanine.
Oxidation: Oxidation of the amino group can lead to the formation of corresponding oxo derivatives.
Scientific Research Applications
4-Chloro-L-phenylalanine Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving the inhibition of serotonin synthesis, affecting neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to serotonin imbalance, such as depression and anxiety.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-L-phenylalanine
- 4-Amino-L-phenylalanine Hydrochloride
- 4-Nitro-DL-phenylalanine
Uniqueness
Compared to its analogs, 4-Chloro-L-phenylalanine Hydrochloride is unique due to its specific inhibitory action on tryptophan hydroxylase. This makes it particularly valuable in research focused on serotonin pathways and related disorders .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCEDBJFKVRHU-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505591 | |
Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123053-23-6 | |
Record name | L-Phenylalanine, 4-chloro-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123053-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenclonine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123053236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENCLONINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2826ONK11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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